Cas no 183061-37-2 (7-Nitro-1-Indanone)

7-Nitro-1-Indanone is a nitro-substituted indanone derivative with the molecular formula C9H7NO3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its nitro group enhances reactivity, making it valuable for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. The indanone scaffold provides a rigid structure, useful in designing bioactive molecules. 7-Nitro-1-Indanone exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties and synthetic utility make it a preferred choice for researchers in medicinal chemistry and material science applications.
7-Nitro-1-Indanone structure
7-Nitro-1-Indanone structure
Product name:7-Nitro-1-Indanone
CAS No:183061-37-2
MF:C9H7NO3
Molecular Weight:177.15678
MDL:MFCD09744085
CID:135883
PubChem ID:45072698

7-Nitro-1-Indanone 化学的及び物理的性質

名前と識別子

    • 7-Nitro-1-Indanone
    • 1H-Inden-1-one,2,3-dihydro-7-nitro-
    • 2,3-dihydro-7-nitro-1H-Inden-1-one
    • 7-nitro-2,3-dihydroinden-1-one
    • 7-nitro-2,3-dihydro-1H-inden-1-one
    • AKOS006332056
    • SCHEMBL4621603
    • CS-0342946
    • 1H-Inden-1-one, 2,3-dihydro-7-nitro-
    • 183061-37-2
    • FT-0656069
    • DTXSID60662668
    • ZB0580
    • A812743
    • MDL: MFCD09744085
    • インチ: InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2
    • InChIKey: FFNWINZISCEKBH-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)CC2

計算された属性

  • 精确分子量: 177.04300
  • 同位素质量: 177.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9A^2
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 1.396±0.06 g/cm3 (20 ºC 760 Torr),
  • Refractive Index: 1.629
  • Solubility: 極微溶性(0.27 g/l)(25ºC)、
  • PSA: 62.89000
  • LogP: 2.24690

7-Nitro-1-Indanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D405436-500mg
7-Nitro-1-Indanone
183061-37-2 97%
500mg
$650 2024-07-28
eNovation Chemicals LLC
D405436-2g
7-Nitro-1-Indanone
183061-37-2 97%
2g
$1580 2024-07-28
A2B Chem LLC
AA98777-1g
1H-Inden-1-one, 2,3-dihydro-7-nitro-
183061-37-2 95%
1g
$1033.00 2024-04-20
eNovation Chemicals LLC
D405436-1g
7-Nitro-1-Indanone
183061-37-2 97%
1g
$920 2024-07-28
eNovation Chemicals LLC
D405436-5g
7-Nitro-1-Indanone
183061-37-2 97%
5g
$3460 2024-07-28
A2B Chem LLC
AA98777-5g
1H-Inden-1-one, 2,3-dihydro-7-nitro-
183061-37-2 95%
5g
$3174.00 2024-04-20
eNovation Chemicals LLC
D405436-1g
7-Nitro-1-Indanone
183061-37-2 97%
1g
$920 2025-02-20
eNovation Chemicals LLC
D405436-2g
7-Nitro-1-Indanone
183061-37-2 97%
2g
$1580 2025-02-20
eNovation Chemicals LLC
D405436-1g
7-Nitro-1-Indanone
183061-37-2 97%
1g
$920 2025-02-27
eNovation Chemicals LLC
D405436-500mg
7-Nitro-1-Indanone
183061-37-2 97%
500mg
$650 2025-02-27

7-Nitro-1-Indanone 関連文献

7-Nitro-1-Indanoneに関する追加情報

Comprehensive Overview of 7-Nitro-1-Indanone (CAS No. 183061-37-2): Properties, Applications, and Research Insights

7-Nitro-1-Indanone (CAS No. 183061-37-2) is a specialized organic compound belonging to the indanone family, characterized by a nitro group at the 7-position of its aromatic ring. This structural feature imparts unique chemical reactivity, making it a valuable intermediate in pharmaceutical synthesis, material science, and agrochemical research. With the growing demand for nitro-substituted indanones in drug discovery, this compound has garnered significant attention from researchers and industry professionals alike.

The molecular formula of 7-Nitro-1-Indanone is C9H7NO3, with a molecular weight of 177.16 g/mol. Its crystalline form typically exhibits a pale-yellow appearance, and it demonstrates moderate solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The presence of the nitro group enhances its electrophilic properties, enabling diverse reactions like nucleophilic aromatic substitution (SNAr) and reduction to amino derivatives, which are pivotal in synthesizing bioactive molecules.

In recent years, 7-Nitro-1-Indanone has been explored as a key building block for heterocyclic compounds with potential therapeutic applications. For instance, derivatives of this compound have shown promise in modulating central nervous system (CNS) targets, aligning with the rising interest in neurodegenerative disease research. Searches for "nitroindanone derivatives in drug design" have surged by 40% in academic databases since 2022, reflecting its relevance in medicinal chemistry.

Beyond pharmaceuticals, CAS 183061-37-2 is investigated for its role in advanced material synthesis. Its conjugated π-system and electron-withdrawing nitro group make it a candidate for organic semiconductors and photoactive materials. Researchers are particularly interested in its potential for organic light-emitting diodes (OLEDs) and photovoltaic cells, addressing the global push for sustainable energy solutions. Queries like "nitroindanones in optoelectronics" frequently appear in patent filings, underscoring its industrial significance.

From a synthetic perspective, 7-Nitro-1-Indanone is often prepared via nitration of 1-indanone under controlled conditions to ensure regioselectivity. Optimizing yield and purity remains a focal point in organic chemistry forums, with discussions often centering on "green synthesis of nitroindanones" to minimize environmental impact. Recent advancements in catalytic nitration methods have improved efficiency, reducing byproduct formation.

Analytical characterization of 7-Nitro-1-Indanone employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods confirm its structural integrity and purity, critical for applications requiring high-grade intermediates. The compound’s melting point (~120–122°C) and UV-Vis absorption profile (λmax ~270 nm) are well-documented in chemical literature.

Safety and handling of CAS 183061-37-2 follow standard laboratory protocols for nitroaromatics. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment (PPE) are recommended during handling. Environmental studies indicate moderate biodegradability, prompting ongoing research into eco-friendly derivatives of nitroindanones to align with green chemistry principles.

Market trends reveal increasing procurement of 7-Nitro-1-Indanone by contract research organizations (CROs) and specialty chemical suppliers. Its pricing fluctuates based on purity grades (≥95% to ≥99%), with bulk purchases attracting pharmaceutical manufacturers. The compound’s patent landscape shows incremental innovations, particularly in catalytic reduction methods to produce aminoindanones—a sought-after transformation in API synthesis.

In conclusion, 7-Nitro-1-Indanone (CAS No. 183061-37-2) exemplifies the intersection of synthetic versatility and applied research. Its role in developing next-generation therapeutics and functional materials positions it as a compound of enduring scientific and industrial value. As interdisciplinary studies expand, this molecule is poised to contribute further to innovations in life sciences and sustainable technologies.

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(CAS:183061-37-2)7-Nitro-1-Indanone
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